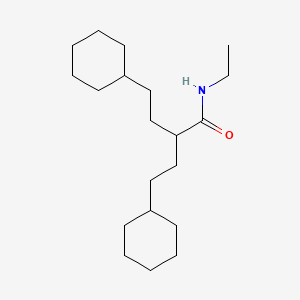![molecular formula C11H15NO2 B13996702 3-[(4-Methoxyphenoxy)methyl]azetidine CAS No. 1332301-08-2](/img/structure/B13996702.png)
3-[(4-Methoxyphenoxy)methyl]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenoxy)methyl]azetidine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxyphenoxy group attached to the azetidine ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Methoxyphenoxy)methyl]azetidine typically involves the reaction of 4-methoxyphenol with an appropriate azetidine precursor. One common method is the nucleophilic substitution reaction where 4-methoxyphenol reacts with a halomethyl azetidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to deprotonate the phenol, facilitating the nucleophilic attack on the halomethyl azetidine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-Methoxyphenoxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxyphenoxy or 4-formylphenoxy derivatives.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenoxy)methyl]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenoxy)methyl]azetidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the azetidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
- 3-[(3-Methoxyphenoxy)methyl]azetidine
- 3-[(4-Fluorophenoxy)methyl]azetidine
- 3-[(4-Methylphenoxy)methyl]azetidine
Comparison: 3-[(4-Methoxyphenoxy)methyl]azetidine is unique due to the presence of the methoxy group at the para position of the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity. For example, the methoxy group can donate electron density through resonance, making the phenoxy ring more nucleophilic and potentially enhancing its interactions with biological targets. In contrast, compounds with different substituents, such as fluorine or methyl groups, may exhibit different electronic properties and reactivity profiles, leading to variations in their applications and effectiveness.
Eigenschaften
CAS-Nummer |
1332301-08-2 |
|---|---|
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-[(4-methoxyphenoxy)methyl]azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-2-4-11(5-3-10)14-8-9-6-12-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
PYYYBJDMCNBVFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




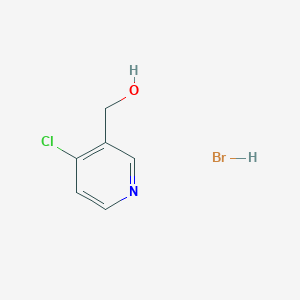

![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)


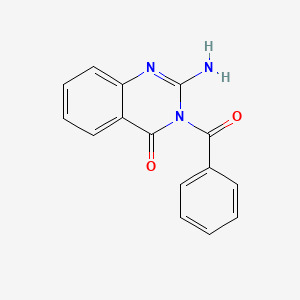
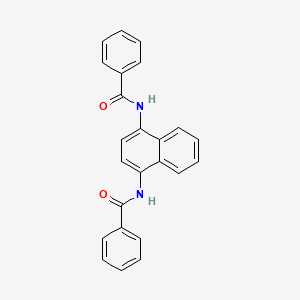
![3-Chloro-N-{[(4-chlorophenyl)sulfanyl]methyl}aniline](/img/structure/B13996652.png)

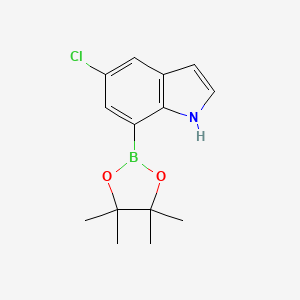
![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
